Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- is characterized by a substituted benzene ring bearing three distinct functional groups that significantly influence its chemical and physical properties. The compound possesses the molecular formula Carbon-8 Hydrogen-8 Chlorine-1 Nitrogen-1 Oxygen-4 Sulfur-1, corresponding to a molecular weight of 249.67 grams per mole. The core benzene ring system serves as the central scaffold, with the carboxylic acid group positioned at the 1-position, establishing the fundamental benzoic acid framework that defines the compound's primary chemical classification.
The chlorine substituent occupies the 2-position relative to the carboxylic acid group, creating an ortho-relationship that introduces significant electronic effects throughout the aromatic system. This positioning of the chlorine atom generates substantial electron-withdrawing influence through both inductive and mesomeric effects, which directly impacts the acidity of the carboxylic acid functionality and influences the overall electronic distribution within the molecule. The electron-withdrawing nature of chlorine enhances the electrophilic character of the aromatic ring and increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid derivatives.
The sulfonamide functionality is located at the 5-position of the benzene ring, creating a meta-relationship with both the carboxylic acid and chlorine substituents. This sulfonamide group consists of a sulfur atom bonded to two oxygen atoms through double bonds, forming the characteristic sulfonyl moiety (sulfur-oxygen-2), which is further connected to a methylamino group (nitrogen-hydrogen-carbon-hydrogen-3). The sulfonyl group represents one of the most electron-withdrawing functionalities in organic chemistry, significantly depleting electron density from the aromatic ring system and contributing to the compound's distinctive electronic properties.
The methylamino component of the sulfonamide substituent introduces a contrasting electronic effect compared to the other functional groups present in the molecule. While the sulfonyl portion exhibits strong electron-withdrawing character, the amino nitrogen possesses lone pair electrons that can participate in resonance interactions with the aromatic system through the sulfonyl bridge. This electronic interplay creates a complex distribution of electron density that influences both the chemical reactivity and physical properties of the compound. The methyl group attached to the amino nitrogen provides steric bulk and influences the conformational preferences of the sulfonamide moiety.
Crystallographic Data and Stereochemical Configuration
While specific crystallographic data for benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- are not available in the current literature, extensive structural studies of closely related sulfonamide derivatives provide valuable insights into the expected solid-state behavior and molecular geometry of this compound. Crystallographic analysis of 2-chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid reveals fundamental structural principles that are applicable to understanding the target compound. The related structure adopts a monoclinic crystal system with space group Post-21/c, demonstrating the tendency of chlorinated sulfonamide benzoic acids to crystallize in low-symmetry space groups.
The molecular geometry of related sulfonamide derivatives consistently shows significant non-planarity between the aromatic rings and attached functional groups. In the case of 2-chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid, the carboxylic group is twisted at an angle of 58.11 degrees with respect to the benzene ring plane. This substantial deviation from planarity is attributed to steric interactions between the ortho-positioned chlorine atom and the carboxylic acid functionality, which likely applies to the 2-chloro-5-[(methylamino)sulfonyl]- derivative as well.
Crystallographic studies of 4-benzenesulfonamidobenzoic acid demonstrate that sulfonamide-containing benzoic acids typically exhibit dihedral angles between aromatic components ranging from 45 to 70 degrees. The molecular structure shows that phenyl and para-aminobenzoic acid moieties are connected through the sulfur dioxide group, with the two aromatic rings inclined at 45.36 degrees to one another. These structural features suggest that benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- would likely adopt a similar non-planar conformation to minimize steric interactions while maintaining optimal electronic overlap.
The crystal packing of sulfonamide benzoic acid derivatives is dominated by hydrogen bonding interactions involving both the carboxylic acid and sulfonamide functionalities. Classical intermolecular nitrogen-hydrogen···oxygen and oxygen-hydrogen···oxygen hydrogen bonds, along with non-classical carbon-hydrogen···oxygen interactions, typically stabilize the crystal structure. The presence of the chlorine atom in the 2-position introduces additional weak halogen bonding interactions that can influence the overall packing arrangement and contribute to the stability of the crystalline lattice.
| Crystallographic Parameter | Related Compound Values | Expected Range for Target Compound |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c or similar |
| Dihedral Angle (Ring-COOH) | 58.11° | 45-70° |
| Intermolecular H-bonds | N-H···O, O-H···O | N-H···O, O-H···O, C-H···O |
| Molecular Conformation | Non-planar | Non-planar |
Electronic Structure and Quantum Chemical Properties
The electronic structure of benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- is characterized by complex interactions between multiple electron-withdrawing and electron-donating substituents that significantly influence its chemical properties and biological activity. Quantum chemical studies of sulfonamide derivatives have revealed fundamental principles governing the electronic distribution and acid-base behavior of these compounds. The presence of both chlorine and sulfonyl substituents creates a highly polarized aromatic system with substantially reduced electron density compared to unsubstituted benzoic acid.
The chlorine atom at the 2-position exerts strong electron-withdrawing effects through both inductive (-I) and weak mesomeric (-M) mechanisms, significantly depleting electron density from the aromatic ring system. This electronic withdrawal enhances the electrophilic character of the benzene ring and increases the acidity of the carboxylic acid group through stabilization of the conjugate base. The ortho-positioning of chlorine relative to the carboxylic acid creates additional through-space electrostatic interactions that further stabilize the carboxylate anion formed upon deprotonation.
The sulfonyl group represents the most powerful electron-withdrawing functionality in the molecule, with its strong -I and -M effects dramatically altering the electronic landscape of the aromatic system. The sulfur atom in the +6 oxidation state creates a highly electronegative center that draws electron density from the benzene ring through both sigma and pi bonding networks. This electron withdrawal is transmitted throughout the aromatic system, significantly influencing the reactivity patterns and physical properties of the compound.
Quantum chemical calculations using high-level density functional theory methods have established that sulfonamide groups typically exhibit predicted aqueous acidity constants (pKa values) in the range of 8-12 for primary and secondary sulfonamides. The DSD-PBEP86-D3(BJ) double-hybrid functional with augmented correlation-consistent polarized valence triple-zeta basis sets provides mean accuracy of 0.9 pKa units when combined with SM12 solvation models. For benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-, the combination of electron-withdrawing substituents is expected to significantly lower the pKa of the sulfonamide nitrogen compared to unsubstituted derivatives.
The methylamino component of the sulfonamide functionality introduces subtle electronic effects that modulate the overall electronic structure. While the nitrogen atom possesses lone pair electrons capable of resonance donation, the strong electron-withdrawing character of the sulfonyl group limits the extent of this electronic contribution. The methyl substituent on nitrogen provides additional steric bulk and influences the conformational preferences of the sulfonamide moiety, potentially affecting intermolecular interactions and crystal packing arrangements.
| Electronic Property | Quantum Chemical Prediction | Experimental Correlation |
|---|---|---|
| Sulfonamide pKa | 8-12 (typical range) | ±0.9 units accuracy |
| Carboxylic Acid pKa | ~3-4 (estimated) | Lowered by electron withdrawal |
| HOMO-LUMO Gap | Increased vs. benzoic acid | Enhanced by substituents |
| Dipole Moment | Significantly elevated | Multiple polar groups |
| Ionization Potential | Increased | Electron-poor system |
Comparative Structural Analysis with Related Sulfonamide Derivatives
Comprehensive structural comparison of benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- with related sulfonamide derivatives reveals important structure-activity relationships and conformational preferences within this chemical class. The systematic analysis of compounds such as 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid, 2-chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid, and 2-chloro-5-(dimethylsulfamoyl)benzoic acid provides insights into the effects of different amino substituents on molecular geometry and electronic properties.
The molecular weight progression within the series demonstrates the impact of increasing substitution complexity on the sulfonamide nitrogen. Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- possesses a molecular weight of 249.67 grams per mole, while the 2-fluorophenyl derivative exhibits a molecular weight of 329.73 grams per mole, and the dimethyl variant shows 263.7 grams per mole. This systematic variation in molecular mass correlates with changes in steric bulk around the sulfonamide functionality, influencing both crystal packing efficiency and intermolecular interaction patterns.
Structural analysis of 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid reveals the impact of aromatic substitution on the sulfonamide nitrogen. The incorporation of a fluorinated phenyl ring introduces additional electronic effects and significantly increases molecular complexity compared to the simple methylamino derivative. The aromatic substituent creates additional opportunities for pi-pi stacking interactions and modifies the overall conformational landscape of the molecule through steric interactions between the phenyl ring and the benzoic acid framework.
The 2-chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid derivative demonstrates the effects of flexible aliphatic substitution on sulfonamide nitrogen. The methoxyethyl group introduces conformational flexibility through the ethylene bridge while providing an additional hydrogen bonding acceptor site through the methoxy oxygen. This structural modification results in a molecular weight of 293.73 grams per mole and creates opportunities for additional intermolecular interactions in the solid state through the pendant ether functionality.
Comparison with 2-chloro-5-(dimethylsulfamoyl)benzoic acid illustrates the impact of tertiary versus secondary sulfonamide functionality. The dimethyl derivative eliminates the hydrogen bonding donor capability of the sulfonamide nitrogen while increasing steric bulk around the sulfur center. This structural modification fundamentally alters the hydrogen bonding patterns available in crystal structures and influences the overall molecular recognition properties of the compound.
The series of related compounds also includes more complex derivatives such as 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}benzoic acid, which exhibits a molecular weight of 291.75 grams per mole and introduces branched alkyl substitution patterns. These structural variations provide systematic insights into the effects of steric bulk and electronic properties on molecular conformation and intermolecular interactions within the sulfonamide benzoic acid family.
| Compound | Molecular Weight (g/mol) | Sulfonamide Type | Key Structural Features |
|---|---|---|---|
| 2-chloro-5-[(methylamino)sulfonyl]- | 249.67 | Secondary | Simple alkyl substitution |
| 2-chloro-5-[(2-fluorophenyl)sulfamoyl]- | 329.73 | Secondary | Aromatic substitution |
| 2-chloro-5-[(2-methoxyethyl)sulfamoyl]- | 293.73 | Secondary | Flexible ether chain |
| 2-chloro-5-(dimethylsulfamoyl)- | 263.7 | Tertiary | No H-bond donor |
| 2-chloro-5-{[isopropyl(methyl)amino]sulfonyl}- | 291.75 | Tertiary | Branched alkyl groups |
Properties
IUPAC Name |
2-chloro-5-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULGDFLFEUYACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071821 | |
| Record name | Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- | |
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Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68901-09-7 | |
| Record name | 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid | |
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| Record name | Benzoic acid, 2-chloro-5-((methylamino)sulfonyl)- | |
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| Record name | Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- | |
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| Record name | Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- | |
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| Record name | 2-chloro-5-(methylsulphamoyl)benzoic acid | |
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| Record name | 2-Chloro-5-[(methylamino)sulfonyl]benzoic acid | |
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Biological Activity
Benzoic acid derivatives have garnered significant interest in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. Among these, 2-chloro-5-[(methylamino)sulfonyl]benzoic acid (often referred to as compound 1 ) is notable for its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cellular effects based on recent research findings.
Molecular Formula: CHClNOS
Molecular Weight: 251.70 g/mol
CAS Number: 74138-28-6
Biological Activity Overview
The biological activities of benzoic acid derivatives, including compound 1, are multifaceted. The following sections detail specific activities observed in various studies.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compound 1 and its derivatives. The following table summarizes findings from various research articles:
In a qualitative screening, compound 1 demonstrated moderate antibacterial activity against Gram-positive bacteria, with specific inhibition zones reported. Additionally, it showed antifungal effects against C. albicans, indicating its potential utility in treating infections caused by these pathogens.
Enzyme Inhibition Studies
Compound 1 has also been evaluated for its inhibitory effects on key enzymes:
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate Inhibition | |
| Urease | Strong Inhibition |
These findings suggest that compound 1 could be a candidate for developing treatments targeting conditions related to these enzymes, such as Alzheimer's disease (AChE inhibition) and urinary tract infections (urease inhibition).
Cytotoxicity and Cellular Effects
Research into the cytotoxic effects of compound 1 revealed varying results across different cell lines:
- Cell Lines Tested: Hep-G2 (liver cancer), A2058 (melanoma), CCD25sk (normal skin fibroblasts).
- Findings: No significant cytotoxicity was observed at concentrations up to 5 μM, indicating a favorable safety profile for further therapeutic exploration .
Case Studies and Research Findings
Several studies have highlighted the potential of benzoic acid derivatives in modulating cellular processes:
- Proteostasis Modulation: Research indicated that certain benzoic acid derivatives enhance the activity of proteasomal and lysosomal pathways, which are critical for maintaining cellular homeostasis. This modulation suggests a role in anti-aging therapies .
- Antibiofilm Activity: Compounds similar to compound 1 exhibited moderate antibiofilm activity against Staphylococcus aureus, which is crucial in preventing biofilm-related infections .
Scientific Research Applications
Organic Synthesis
Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- serves as a reagent in organic synthesis. It is utilized as a building block for more complex molecules, facilitating the development of new compounds with desired properties. Its unique functional groups enable specific chemical reactions that are pivotal in synthetic chemistry .
Biological Research
The compound has been employed in proteomics research to study protein interactions and functions. Its ability to interact with specific enzymes and receptors makes it valuable in understanding biochemical pathways and cellular processes .
Pharmacological Studies
Research indicates potential therapeutic applications for this compound, particularly in drug development. For example, it has shown hypolipemic effects, which can lower blood cholesterol levels, making it relevant for cardiovascular health management .
Chemical Production
In the chemical industry, benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- is used in the production of specialty chemicals and materials. Its properties allow for scalability in manufacturing processes, particularly in liquid chromatography applications where it can be isolated or purified .
Analytical Chemistry
The compound is analyzed using high-performance liquid chromatography (HPLC), where it can be separated effectively on specific columns under defined conditions. This method is crucial for quality control and ensuring the purity of chemical products .
Case Study 1: Hypolipemic Effects
A study demonstrated that derivatives of benzoic acid, including the methylamino sulfonyl variant, exhibit hypolipemic properties. In animal models, these compounds were shown to significantly reduce blood cholesterol levels without adverse effects on overall health .
Case Study 2: Anti-inflammatory Potential
Research on benzoic acid's application during acute campylobacteriosis revealed its ability to alleviate clinical symptoms without affecting pathogen colonization. This suggests its potential as an antibiotic-independent treatment option that could mitigate inflammation and improve patient outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Bulkier groups like isopropyl or morpholine (CAS 74138-28-6, 109029-96-1) may reduce off-target interactions but could limit membrane permeability.
Solubility and Metabolic Stability :
- Morpholine and piperidine derivatives (CAS 109029-96-1, 037087-94-8) demonstrate improved aqueous solubility due to their polar heterocycles, whereas aryl sulfonamides (e.g., CAS 1178769-30-6) are more lipophilic, favoring blood-brain barrier penetration.
Toxicity Profiles: Dimethylamino-substituted compounds (CAS 4793-19-5) are marked as irritants (Xi), suggesting higher reactivity compared to methyl or isopropyl analogs.
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-5-[(methylamino)sulfonyl]benzoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of benzoic acid derivatives. A common approach includes:
Chlorination : Electrophilic substitution at the 2-position using Cl₂/FeCl₃ or SOCl₂ under controlled conditions .
Sulfonylation : Reaction of 5-amino-2-chlorobenzoic acid with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonamide group .
- Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonamide proton at δ 2.8–3.2 ppm; aromatic protons in the chloro-substituted region) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (asymmetric S=O stretch) validate the sulfonamide group .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) coupled with ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 264) and ensures >95% purity .
Q. How does the sulfonamide group influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The sulfonamide group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in nonpolar solvents. Adjust pH to exploit zwitterionic behavior in aqueous buffers .
- Reactivity : The sulfonamide acts as a weak acid (pKa ~10–12), enabling deprotonation for nucleophilic reactions. It also stabilizes intermediates in coupling reactions (e.g., amide bond formation) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Validate with free-energy perturbation (FEP) calculations .
- QSAR Modeling : Train models on sulfonamide derivatives to correlate substituent effects (e.g., Cl position) with activity. Use descriptors like Hammett constants and logP .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against cancer cell lines) using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell passage number or solvent effects .
- Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity. For example, if activity varies in COX-2 assays, validate via Western blotting .
Q. What strategies mitigate degradation during long-term stability studies?
- Methodological Answer :
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation. Use lyophilization for aqueous solutions .
- Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH). LC-MS identifies hydrolytic cleavage of the sulfonamide group as a primary degradation route .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
